molecular formula C15H21N3 B11742844 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B11742844
M. Wt: 243.35 g/mol
InChI Key: WTDNDMPCQSXGMC-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring substituted with an ethyl and a methyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the phenylethylamine moiety. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylethylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of enzyme activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Share similar heterocyclic structures and exhibit a range of biological activities.

    Indole derivatives: Known for their diverse pharmacological properties.

    Quinoline derivatives: Used in various therapeutic applications.

Uniqueness

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethylamine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

This article provides a comprehensive overview of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration are needed to fully understand and utilize the potential of this compound in various fields.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H21N3/c1-3-18-12-15(13(2)17-18)11-16-10-9-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3

InChI Key

WTDNDMPCQSXGMC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCC2=CC=CC=C2

Origin of Product

United States

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